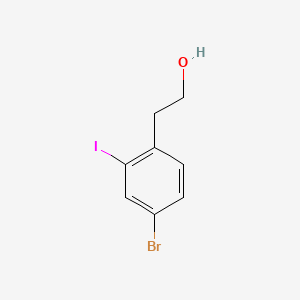

2-(4-Bromo-2-iodophenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrIO |

|---|---|

Molecular Weight |

326.96 g/mol |

IUPAC Name |

2-(4-bromo-2-iodophenyl)ethanol |

InChI |

InChI=1S/C8H8BrIO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |

InChI Key |

BDPFTGDYYSSMJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 2 4 Bromo 2 Iodophenyl Ethan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for 2-(4-Bromo-2-iodophenyl)ethan-1-ol (B6276198)

A retrosynthetic analysis of the target molecule reveals several potential disconnection points. The most logical primary disconnection is the carbon-carbon bond between the aromatic ring and the ethanol (B145695) side chain. This leads to a dihalogenated aromatic precursor and a two-carbon synthon.

A key precursor identified through this analysis is a 1-bromo-3-iodobenzene derivative bearing a functional group that can be elaborated into the ethanol side chain. A plausible intermediate is 2-(4-bromo-2-iodophenyl)acetic acid, which can be reduced to the target alcohol. This acetic acid derivative can be conceptually disconnected to 1-bromo-4-iodo-2-methylbenzene, which can be oxidized to the corresponding benzoic acid and subsequently converted to the phenylacetic acid.

Alternatively, the ethanol side chain could be introduced via cross-coupling reactions or by nucleophilic attack of a suitable organometallic reagent on an epoxide. For instance, a Grignard reagent derived from 1-bromo-2-iodo-4-methylbenzene could react with ethylene oxide. However, the synthesis of the dihalogenated aromatic core remains the most critical challenge.

Another strategic disconnection involves the carbon-halogen bonds. The order of introduction of the bromine and iodine atoms is crucial and depends on the directing effects of the substituents present on the aromatic ring during the synthesis.

Approaches to the Aryl-Halogenated Precursors

The synthesis of the 1-bromo-2-iodoaryl scaffold is central to the successful construction of this compound. This can be achieved through regioselective halogenation of a suitable aromatic precursor or through cross-coupling methodologies.

Regioselective halogenation aims to introduce halogen atoms at specific positions on an aromatic ring. The choice of strategy is often guided by the electronic and steric properties of the directing groups already present on the ring.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgunblog.fr This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to introduce a bromine atom with high regioselectivity.

A variety of functional groups can act as DMGs, including amides, carbamates, and methoxy groups. organic-chemistry.orgwikipedia.org The choice of the organolithium base, such as n-butyllithium or sec-butyllithium, and the reaction conditions are critical for the success of the reaction. uwindsor.ca For instance, starting with a suitably substituted iodoarene containing a DMG, ortho bromination can be achieved.

An alternative approach involves electrophilic aromatic substitution on a highly activated aromatic ring. For example, aniline and its derivatives are highly susceptible to electrophilic halogenation. nih.gov However, controlling the regioselectivity and preventing polyhalogenation can be challenging. nih.gov Methods have been developed for the regioselective monobromination of aromatic amines. nih.gov

Similar to bromination, targeted iodination can be achieved through several methods. Electrophilic iodination of activated aromatic rings using reagents like iodine in the presence of an oxidizing agent (e.g., nitric acid) is a common method. wikipedia.org For example, the direct iodination of toluene yields a mixture of ortho- and para-iodotoluene. wikipedia.org

For less activated rings or when high regioselectivity is required, DoM can again be employed. An aryllithium species, generated via ortho-lithiation directed by a suitable DMG, can be quenched with an iodine source like molecular iodine (I₂) to install the iodine atom precisely.

Another important method for the synthesis of aryl iodides is the Sandmeyer reaction. chemicalbook.com This involves the diazotization of an aromatic amine with a nitrite source, followed by treatment with a solution of potassium iodide. chemicalbook.comwikipedia.org This method is particularly useful for introducing iodine at a position that is not easily accessible through direct electrophilic substitution.

| Iodination Method | Reagents | Substrate Example | Key Features |

| Electrophilic Iodination | I₂, HNO₃ | Toluene | Good for activated rings, may produce isomer mixtures. wikipedia.org |

| Directed ortho Metalation | 1. n-BuLi 2. I₂ | Anisole with DMG | High regioselectivity for ortho position. wikipedia.org |

| Sandmeyer Reaction | 1. NaNO₂, H₂SO₄ 2. KI | 4-Bromoaniline | Allows for introduction of iodine at specific positions via an amine precursor. wikipedia.org |

The synthesis of dihaloarenes like 1-bromo-4-iodobenzene or its isomers often requires a sequential halogenation strategy. The order of halogen introduction is critical. For instance, starting with a bromo-substituted aromatic compound, a subsequent iodination reaction can be performed. The directing effect of the bromine atom (ortho-, para-directing) and any other substituents on the ring will determine the position of the incoming iodine atom.

A common route to 1-bromo-4-iodobenzene starts from 4-bromoaniline, which undergoes a Sandmeyer reaction to replace the amino group with iodine. wikipedia.org Alternatively, starting from an aniline derivative, sequential halogenations can be performed. For example, anilines can be selectively halogenated under specific conditions. nih.govnih.gov The amino group can activate the ring towards electrophilic substitution, and its directing effect can be exploited to install the halogens in the desired positions before the amino group is removed or converted to another functionality. For instance, 1-bromo-2-iodo-4-methylbenzene is a known versatile intermediate in organic synthesis. chemimpex.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the formation of carbon-carbon bonds and can be employed in the synthesis of dihaloarenes.

In a Suzuki coupling approach, a monohaloarylboronic acid can be coupled with another aryl halide. For example, a bromophenylboronic acid could be coupled with an iodobenzene derivative in the presence of a palladium catalyst and a base to form a bromoiodobiphenyl. While not directly applicable to the synthesis of a single dihaloarene ring, this methodology is invaluable for constructing more complex aryl structures.

More relevant to the synthesis of the target scaffold would be the coupling of a dihaloarene with a suitable partner to introduce the ethanol side chain. For instance, 1-bromo-4-iodobenzene can undergo a selective Sonogashira coupling at the more reactive iodide position with a protected acetylene, which can then be deprotected and reduced to the ethanol side chain. wikipedia.org The bromine atom remains available for further functionalization if needed. wikipedia.org

Cross-Coupling Strategies for Aryl-Halide Scaffold Assembly

Suzuki-Miyaura Cross-Coupling in Halogenated Aromatic Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, particularly between aryl halides and organoboron compounds. libretexts.orgyonedalabs.com This reaction is highly valued for its versatility and functional group tolerance. libretexts.org In the context of synthesizing polysubstituted haloarenes like the precursors to this compound, the Suzuki-Miyaura coupling can be employed to selectively introduce aryl or other carbon-based substituents. nih.gov

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of aryl halides in the oxidative addition step typically follows the order I > Br > Cl, which allows for regioselective couplings in di- or polyhalogenated aromatic compounds. researchgate.net For a substrate containing both bromine and iodine, the more reactive C-I bond can be selectively functionalized while leaving the C-Br bond available for subsequent transformations. researchgate.net

Other Palladium-Catalyzed C-C Bond Formations

Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed C-C bond-forming reactions are instrumental in organic synthesis. rsc.orgicmpp.ro These reactions provide alternative pathways for constructing the carbon skeleton of complex molecules. libretexts.org

Heck Reaction: This reaction couples an aryl or vinyl halide with an alkene. It could potentially be used to introduce the two-carbon side chain by reacting a dihaloarene with an appropriate alkene precursor to the ethanol moiety.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This could be a viable route to install the ethan-1-ol side chain by coupling a protected propargyl alcohol derivative, followed by reduction of the alkyne.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. libretexts.org While effective, the toxicity of organotin reagents is a significant drawback. libretexts.org

The choice of ligand is critical in these palladium-catalyzed reactions as it influences the catalyst's activity, stability, and selectivity. icmpp.romit.edu

Copper-Catalyzed Coupling Reactions in Haloarene Synthesis

Copper-catalyzed coupling reactions, such as the Ullmann condensation, have a long history in the formation of C-N, C-O, and C-S bonds with aryl halides. acs.orgchim.it While traditionally requiring harsh reaction conditions, modern protocols have been developed that are milder and more efficient. researchgate.net Copper catalysis can be particularly useful for synthesizing derivatives where heteroatoms are linked to the aromatic ring. rsc.orgmdpi.com Although less common for direct C-C bond formation in this specific context compared to palladium, copper-catalyzed reactions are a valuable tool in the broader field of haloarene functionalization. researchgate.net

Nickel-Catalyzed Coupling Strategies

Nickel-catalyzed cross-coupling reactions have gained prominence as a cost-effective and powerful alternative to palladium-catalyzed methods. rsc.org Nickel catalysts can facilitate the coupling of a wider range of substrates, including less reactive aryl chlorides. researchgate.netnih.gov In the synthesis of halogenated aromatics, nickel catalysis can offer different reactivity and selectivity profiles compared to palladium. researchgate.netnih.gov For instance, nickel-catalyzed Negishi (using organozinc reagents) or Kumada (using Grignard reagents) couplings could be employed for the formation of C-C bonds.

Formation of the Ethan-1-ol Moiety

The introduction of the ethan-1-ol side chain onto the halogenated aromatic ring is a key transformation in the synthesis of the target molecule.

Reduction of Ketone Precursors to Secondary Alcohols

A common and reliable method for the synthesis of secondary alcohols is the reduction of the corresponding ketone. libretexts.orgopenochem.orgchemguide.co.uk For this compound, the precursor would be 2-(4-bromo-2-iodophenyl)ethanone. This ketone can be reduced to the desired secondary alcohol using various reducing agents. libretexts.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reducing agent and is often used in protic solvents like methanol (B129727) or ethanol. chemguide.co.uk LiAlH₄ is a more powerful reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (THF). libretexts.orgchemguide.co.uk The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. openochem.org

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Milder, safer to handle, chemoselective for aldehydes and ketones. chemguide.co.uk |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Stronger, more reactive, reduces a wider range of functional groups. libretexts.org |

Stereoselective and Asymmetric Reduction Methodologies

When the target alcohol is chiral, stereoselective or asymmetric reduction methods are employed to control the stereochemistry of the product. wikipedia.org These methods are crucial for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. nih.govresearchgate.net

Several methods exist for the asymmetric reduction of prochiral ketones: wikipedia.org

Catalytic Asymmetric Hydrogenation: This method often utilizes transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. researchgate.net The Noyori asymmetric hydrogenation is a well-known example that provides high enantioselectivity for a wide range of ketones. researchgate.net

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in the presence of a borane source to achieve highly enantioselective reduction of ketones. wikipedia.orgmdpi.com

Biocatalysis: Enzymes or whole microorganisms can be used to perform highly stereoselective reductions of ketones, often with excellent yields and enantioselectivities. nih.govnih.gov

| Asymmetric Reduction Method | Typical Catalyst/Reagent | General Features |

| Catalytic Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Ru-BINAP) | High atom economy, high enantioselectivity. researchgate.net |

| CBS Reduction | Chiral oxazaborolidine, borane | Catalytic, predictable stereochemistry, broad substrate scope. mdpi.com |

| Biocatalysis | Enzymes, whole microorganisms | High stereoselectivity, mild reaction conditions. nih.govnih.gov |

Alkylation of Aromatic Substrates

The introduction of an ethyl group onto the 1-bromo-2-iodobenzene (B155775) scaffold is a direct approach to constructing the carbon skeleton of this compound. Palladium-catalyzed cross-coupling reactions, such as the Heck and Negishi reactions, are powerful tools for this transformation.

A potential Heck reaction pathway would involve the coupling of 1-bromo-4-iodo-2-vinylbenzene with a suitable reagent to introduce the hydroxyl group. However, a more direct approach would be a Heck reaction between 1-bromo-2-iodobenzene and ethylene, followed by an oxidation step to yield the desired alcohol. The regioselectivity of the Heck reaction is a critical consideration in this approach.

The Negishi coupling offers another viable route, involving the reaction of an organozinc reagent with an organic halide. In this context, a 2-(4-bromo-2-iodophenyl)zinc halide could be coupled with a two-carbon electrophile, such as acetaldehyde, followed by reduction to the primary alcohol. The preparation of the organozinc reagent from 1-bromo-2-iodobenzene is a key step in this sequence.

Table 1: Representative Data for Alkylation of Aromatic Substrates

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Heck Reaction | Aryl Iodide | Acrylic Acid | Pd(OAc)₂ / PPh₃ | Base, 80-100 °C | Good to Excellent odinity.com |

| Negishi Coupling | Aryl Bromide | Alkylzinc Halide | Pd(OAc)₂ / CPhos | THF, Ambient Temp. | High organic-chemistry.org |

Conversion of Carboxylic Acid Derivatives to Alcohols

A reliable and frequently employed strategy for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2-(4-bromo-2-iodophenyl)acetic acid. This multi-step approach offers good control over the final product.

The synthesis of the carboxylic acid precursor can be envisioned starting from 4-bromo-2-iodotoluene. The initial step would involve a radical bromination of the methyl group to yield 1-(bromomethyl)-4-bromo-2-iodobenzene. Subsequent reaction with a cyanide source, such as sodium cyanide, would produce 2-(4-bromo-2-iodophenyl)acetonitrile. Hydrolysis of the nitrile functionality under acidic or basic conditions would then afford the desired 2-(4-bromo-2-iodophenyl)acetic acid.

The final step is the reduction of the carboxylic acid to the primary alcohol. This transformation can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. Alternative and milder methods, such as manganese-catalyzed hydrosilylation, have also been developed for this purpose.

Table 2: Data for the Reduction of Phenylacetic Acid Derivatives

| Substrate | Reducing Agent | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetic Acid | LiAlH₄ | - | Anhydrous Ether | Room Temperature | High |

| Substituted Phenylacetic Acids | PhSiH₃ | [MnBr(CO)₅] | 2-MeTHF | - | High google.com |

Hydration Reactions in Functionalized Alkene Systems

The hydration of a corresponding alkene, 1-bromo-2-iodo-4-vinylbenzene, provides a regioselective route to this compound. This strategy hinges on the synthesis of the vinyl-substituted aromatic precursor and a subsequent anti-Markovnikov hydration reaction.

The synthesis of 1-bromo-2-iodo-4-vinylbenzene can be achieved through a Wittig reaction. The required starting material, 4-bromo-2-iodobenzaldehyde, can be prepared from 4-bromo-2-iodotoluene via oxidation. The Wittig reaction of this aldehyde with a phosphonium ylide, such as methylenetriphenylphosphorane, would then generate the desired terminal alkene. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com

The subsequent hydration of the styrene derivative is typically accomplished via a hydroboration-oxidation sequence. masterorganicchemistry.com This two-step process involves the addition of a borane reagent (e.g., borane-tetrahydrofuran complex) across the double bond, followed by oxidation with hydrogen peroxide in a basic medium. This reaction proceeds with anti-Markovnikov selectivity, ensuring the formation of the primary alcohol. researchgate.net

Table 3: Data for Hydroboration-Oxidation of Styrene Derivatives

| Substrate | Hydroborating Agent | Oxidizing Agent | Selectivity | Yield (%) |

|---|---|---|---|---|

| Styrene | BH₃·THF | H₂O₂ / NaOH | Anti-Markovnikov youtube.com | High youtube.com |

| Electron-Deficient Styrenes | BH₃·THF or 9-BBN | H₂O₂ / NaOH | Anti-Markovnikov | Variable, can be low |

Advanced and Sustainable Synthetic Protocols

In recent years, the development of advanced and sustainable synthetic protocols has been a major focus in organic chemistry. These methods aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to create more environmentally friendly routes. Key areas of improvement include the use of solvent-free reaction conditions and energy-efficient techniques like microwave-assisted synthesis.

Solvent-free reactions, often conducted using mechanochemical methods such as grinding or ball milling, can significantly reduce the environmental impact of a synthesis. These techniques can lead to higher yields, shorter reaction times, and a reduction in waste generated from solvent use.

For the synthesis of this compound, a solvent-free approach could be particularly beneficial in the reduction of the carboxylic acid precursor. The reduction of carboxylic acids to alcohols using sodium borohydride promoted by activating agents has been successfully demonstrated under solvent-free conditions. This method offers a simple, rapid, and eco-friendly alternative to traditional solvent-based reductions. researchgate.net

Table 4: Data for Solvent-Free Reduction of Carboxylic Acids

| Substrate | Reagents | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Aromatic Carboxylic Acids | NaBH₄, TCT, PPh₃, K₂CO₃ | Solvent-free, Grinding | ~10 min | Good to Excellent researchgate.net |

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. This technique is particularly effective for reactions that are slow under conventional heating.

In the context of synthesizing this compound, microwave irradiation could be applied to the cross-coupling steps, such as a Sonogashira coupling if an alkyne intermediate were to be used. Microwave-assisted Sonogashira couplings have been shown to be highly efficient, often proceeding in minutes with high yields. researchgate.net Similarly, other palladium-catalyzed reactions like the Heck or Negishi couplings could potentially be accelerated using microwave heating. Furthermore, the direct amidation of carboxylic acids, a related transformation to esterification and reduction, has been shown to be highly efficient under microwave irradiation in solvent-free conditions, suggesting that other transformations of carboxylic acids could also benefit from this technology. odinity.comlibretexts.org

Table 5: Data for Microwave-Assisted Organic Synthesis

| Reaction Type | Substrates | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl Halides, Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst, Base, Microwave | 5-25 min | 80-95 researchgate.net |

| Direct Amidation | Carboxylic Acids, Amines | CAN catalyst, Solvent-free, Microwave | Short | High odinity.comlibretexts.org |

Ultrasound-Mediated Synthesis

Ultrasound-assisted organic synthesis, also known as sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation in a liquid medium. This phenomenon generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions. nih.gov In the context of synthesizing this compound, ultrasound can be effectively employed in the reduction of the precursor ketone, 2-bromo-1-(4-iodophenyl)ethanone.

The application of ultrasound can enhance the rate of reduction of α-bromo ketones. For instance, the sonochemical reduction of aldehydes in the presence of ketones using sodium borohydride has demonstrated high selectivity and efficiency. orientjchem.org This suggests that a similar approach could be applied to the selective reduction of the carbonyl group in 2-bromo-1-(4-iodophenyl)ethanone without affecting the carbon-halogen bonds. The use of ultrasound can lead to shorter reaction times and improved yields compared to conventional methods. nih.govresearchgate.net

Table 1: Comparison of Conventional and Ultrasound-Assisted Reduction of Carbonyls

| Parameter | Conventional Method | Ultrasound-Assisted Method |

| Reaction Time | Several hours | Minutes to a few hours researchgate.net |

| Temperature | Often requires heating | Can often be performed at ambient temperature orientjchem.org |

| Yield | Moderate to high | Generally high to excellent researchgate.net |

| Energy Input | Thermal | Acoustic |

Flow Chemistry and Continuous Processing for Halogenated Phenylethanols

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages for the synthesis of halogenated compounds, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.govdurham.ac.uk The synthesis of halogenated phenylethanols like this compound can be adapted to a continuous flow process, particularly for the hazardous bromination step and the subsequent reduction.

The selective monobromination of acetophenone (B1666503) derivatives, a key step in forming the precursor for the target molecule, can be difficult to control in batch reactors due to its high exothermicity and rapid reaction rate. rsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation and precise control of residence time, minimizing the formation of dibrominated byproducts. rsc.org Following the bromination, the reduction of the resulting α-bromoketone can also be performed in a continuous flow setup, for instance, using a packed-bed reactor with an immobilized reducing agent. This approach allows for the safe handling of reagents and the potential for in-line purification. syrris.com

Table 2: Key Parameters in the Flow Synthesis of α-Bromoketones

| Parameter | Typical Range/Value | Significance |

| Residence Time | Seconds to minutes | Determines the extent of reaction and can control selectivity. rsc.org |

| Temperature | -20°C to 100°C | Affects reaction rate and selectivity. rsc.org |

| Stoichiometry | Near-equimolar | Precise control minimizes byproducts. rsc.org |

| Flow Rate | mL/min to L/hr | Determines throughput and scalability. rsc.org |

This data is based on studies of analogous α-bromination reactions in flow chemistry systems.

Photochemical and Electrochemical Synthetic Transformations

Photochemical reactions utilize light as an energy source to initiate chemical transformations. These methods can provide unique reaction pathways that are often inaccessible through thermal means. chemistryviews.org In the synthesis of compounds like this compound, photochemical methods can be envisioned for the reduction of the α-haloketone precursor.

The catalyst-free photodriven reduction of α-haloketones using a Hantzsch ester under visible light irradiation has been reported to proceed in high yields. researchgate.net This method is tolerant of a wide range of functional groups on aromatic ketones. The mechanism involves the photoexcitation of the Hantzsch ester, which then participates in a single-electron transfer to the α-haloketone, leading to dehalogenation and subsequent reduction of the carbonyl group. The formation of the carbon-oxygen bond of the alcohol is a result of this reductive process.

Electrosynthesis offers a green and sustainable alternative to conventional chemical synthesis by using electricity to drive chemical reactions. researchgate.net Electrocatalytic approaches can be particularly useful for the reduction of halogenated organic compounds. The synthesis of this compound could potentially be achieved through the electrochemical reduction of 2-bromo-1-(4-iodophenyl)ethanone.

The electrochemical reduction of aromatic halides has been systematically studied on various cathode materials. researchgate.net This process can proceed via a dissociative electron transfer mechanism, leading to the cleavage of the carbon-halogen bond. For the synthesis of the target alcohol, a selective reduction of the carbonyl group without affecting the aryl halides would be desired. Dual cobalt-copper light-driven catalysis has been shown to reduce aromatic ketones to their corresponding alcohols, though brominated substrates can undergo dehalogenation. rsc.org Careful selection of the electrode material, solvent, and supporting electrolyte is crucial to control the reaction pathway and achieve the desired product. researchgate.net The reductive dehalogenation of α-haloketones is a well-researched area, and a variety of reagents and conditions can be employed to achieve this transformation, which could be adapted to an electrochemical approach. nih.govwikipedia.org

Table 3: Comparison of Potential Reductive Pathways for 2-Bromo-1-(4-iodophenyl)ethanone

| Method | Key Features | Potential Outcome |

| Photochemical Reduction | Catalyst-free, visible light | Selective reduction of the carbonyl group. researchgate.net |

| Electrochemical Reduction | Controllable potential, mild conditions | Potential for selective carbonyl reduction or dehalogenation depending on conditions. researchgate.netrsc.org |

This table outlines potential applications of these methods to the synthesis of the target compound based on analogous reactions.

Mechanistic Studies and Reaction Pathways of 2 4 Bromo 2 Iodophenyl Ethan 1 Ol

Investigation of C-Halogen Bond Activation in Bromo-Iodoaryl Systems

The initiation of many reactions involving haloarenes hinges on the cleavage of the carbon-halogen bond. In a molecule such as 2-(4-bromo-2-iodophenyl)ethan-1-ol (B6276198), which possesses two different halogens, this activation becomes a subject of selective chemical processes. The weaker C-I bond is typically more susceptible to cleavage than the stronger C-Br bond.

Chemical bond cleavage is the process of breaking covalent bonds and can occur in two primary ways: homolytically or heterolytically. wikipedia.org

Homolytic Cleavage (Homolysis): In this process, the two electrons in the covalent bond are divided equally between the two separating fragments. wikipedia.org This results in the formation of two radical species, which are highly reactive intermediates characterized by an unpaired electron. chemistrysteps.compressbooks.pub Homolysis is often initiated by energy input in the form of heat or light (photolysis) and is characteristic of non-polar bonds. pressbooks.publibretexts.org The mechanism is depicted using single-barbed or "fishhook" arrows to show the movement of a single electron. chemistrysteps.com

Heterolytic Cleavage (Heterolysis): In this pathway, one of the fragments retains both of the bonding electrons, while the other is left with none. wikipedia.org This leads to the formation of ions: a cation and an anion. chemistrysteps.com Heterolytic cleavage is more common in polar bonds where there is a significant difference in the electronegativity of the bonded atoms. chemistrysteps.com The movement of the electron pair is shown with a full-headed curved arrow. chemistrysteps.com

The choice between these pathways for the C-I and C-Br bonds in this compound depends on the reaction conditions and reagents involved. Radical reactions typically proceed via homolytic cleavage, while many ionic reactions involve heterolysis.

| Feature | Homolytic Cleavage | Heterolytic Cleavage |

|---|---|---|

| Electron Distribution | Electrons are split equally between fragments. vedantu.com | One fragment retains the entire electron pair. vedantu.com |

| Products Formed | Radicals (neutral species with unpaired electrons). libretexts.org | Ions (cation and anion). chemistrysteps.com |

| Typical Conditions | Heat or light (hν) for non-polar bonds. pressbooks.pub | Polar solvents, often involving polar bonds. |

| Arrow Notation | Single-barbed (fishhook) arrows. chemistrysteps.com | Double-barbed (full-headed) arrows. chemistrysteps.com |

Single Electron Transfer (SET) is a fundamental process that can initiate the cleavage of a carbon-halogen bond in haloarenes. researchgate.net This mechanism involves the transfer of a single electron from an electron donor, which can be a nucleophile, a metal catalyst, or a photo-excited species, to the haloarene substrate. youtube.comyoutube.com

In the context of this compound, an SET event would typically involve the transfer of an electron to the aromatic ring, forming a radical anion. youtube.com This newly formed intermediate is unstable and rapidly fragments. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the radical anion will preferentially expel an iodide ion (I⁻) to generate a 2-(4-bromophenyl)ethan-1-ol aryl radical. researchgate.net This selective generation of an aryl radical is a key step that enables a wide range of subsequent synthetic transformations. sigmaaldrich.com The detection of paramagnetic radical intermediates via techniques like Electron Spin Resonance (ESR) spectroscopy can provide evidence for an operating SET mechanism. youtube.com

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). wiley-vch.de This phenomenon arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), opposite the covalent bond. wiley-vch.de

In this compound, the iodine atom, being larger and more polarizable than bromine, is a stronger halogen bond donor. It can form a halogen bond with Lewis bases such as solvents, reagents, or catalysts. nih.gov This interaction effectively withdraws electron density from the C-I bond, polarizing and weakening it. nih.gov This activation of the carbon-halogen bond through halogen bonding can facilitate its cleavage, either homolytically or heterolytically, often lowering the energy barrier for the reaction. nih.govnih.gov Therefore, halogen bonding can play a crucial catalytic role in reactions involving this substrate by promoting the selective activation of the C-I bond. researchgate.netrsc.org

Radical Intermediates and Reaction Pathways

Once the C-I bond is cleaved, radical intermediates are formed, opening up a variety of reaction pathways. The specific radicals generated and their subsequent transformations define the final products of the reaction.

The homolytic cleavage of the C-I bond in this compound, often initiated by photoredox catalysis or an SET process, leads to the formation of a highly reactive aryl radical. nih.govresearchgate.netnih.gov The resulting intermediate is the 2-(4-bromophenyl)ethan-1-ol radical.

Aryl radicals are versatile intermediates in organic synthesis. researchgate.netrsc.org Their primary modes of reactivity include:

Hydrogen Atom Transfer (HAT): The aryl radical can abstract a hydrogen atom from a donor molecule in the reaction mixture. This is a highly favorable process due to the high bond dissociation energy of the newly formed aromatic C-H bond. nih.gov

Addition to π-Systems: Aryl radicals can add to double or triple bonds, leading to the formation of new C-C bonds. This is a key step in many arylation reactions. nih.gov

Intramolecular Reactions: Depending on the molecular structure, the aryl radical can participate in intramolecular cyclization reactions, forming new ring systems.

The specific fate of the 2-(4-bromophenyl)ethan-1-ol radical is dependent on the reaction conditions and the other species present.

In addition to the aryl radical, the alcohol functional group in this compound provides a route to another type of radical intermediate: the alkoxy radical. Alkoxy radicals are highly energetic, electrophilic, oxygen-centered radicals. nih.gov Their generation directly from alcohols is challenging due to the high bond dissociation energy of the O-H bond, but can be achieved using methods like photoredox catalysis with transition metals or cerium salts. nih.govmdpi.comacs.org

Once the 2-(4-bromo-2-iodophenyl)ethoxy radical is formed, it can undergo several characteristic transformations: nih.govnih.gov

β-Scission: This involves the cleavage of a C-C bond that is in the β-position relative to the oxygen atom. This process results in the formation of a carbonyl compound and a new carbon-centered radical.

Hydrogen Atom Transfer (HAT): Alkoxy radicals are potent hydrogen abstractors. They can participate in intramolecular HAT, typically through a six-membered ring transition state (1,5-HAT), to form a more stable carbon-centered radical elsewhere in the molecule. nih.govmdpi.com

Intermolecular Reactions: They can abstract a hydrogen atom from a solvent or another substrate molecule.

| Reaction Type | Description | Typical Outcome |

|---|---|---|

| β-Scission | Cleavage of a C-C bond beta to the radical oxygen. mdpi.com | Formation of a carbonyl compound and an alkyl radical. |

| 1,5-Hydrogen Atom Transfer (1,5-HAT) | Intramolecular abstraction of a hydrogen atom from a carbon five atoms away. nih.gov | Translocation of the radical center from oxygen to carbon. |

| Intermolecular H-Abstraction | Abstraction of a hydrogen atom from another molecule (e.g., solvent). nih.gov | Formation of an alcohol and a new radical from the H-donor. |

Radical Chain Reactions in Halogenated Systems

Radical chain reactions in halogenated systems like this compound proceed through a well-defined sequence of initiation, propagation, and termination steps. lumenlearning.com The initiation phase involves the homolytic cleavage of a carbon-halogen bond to generate a reactive aryl radical. This process typically requires an external energy input, such as heat or UV radiation, or a chemical radical initiator. lumenlearning.com For this compound, the significant difference in bond dissociation energy between the C-I and C-Br bonds dictates that the weaker C-I bond will cleave preferentially to form a 2-(4-bromophenyl)ethan-1-ol radical.

Once formed, this aryl radical enters the propagation phase, the 'chain' part of the reaction. lumenlearning.com The radical can abstract a hydrogen atom from a solvent or another molecule to yield the deiodinated product, 2-(4-bromophenyl)ethanol (B1265510), and a new radical that continues the chain. libretexts.org Alternatively, in the presence of suitable reagents, this radical intermediate can participate in various carbon-carbon bond-forming reactions. libretexts.org

The termination of the chain occurs when two radical species react with each other, forming a stable, non-radical molecule. lumenlearning.com Due to the very low concentration of radical species in the reaction mixture, this step is statistically rare compared to the propagation steps. lumenlearning.com Another pathway for generating aryl radicals involves the formation of an electron-donor-acceptor (EDA) complex between the aryl halide and a base or other electron-rich species, which can then be activated by visible light. iu.edu

Table 1: Key Phases of Radical Chain Dehalogenation

| Phase | Description | Example Step for this compound |

|---|---|---|

| Initiation | Initial creation of a radical species, often through homolytic cleavage of the weakest bond. lumenlearning.com | Ar-I + Energy → Ar• + I• |

| Propagation | The generated radical reacts with a stable molecule to form the product and a new radical, continuing the chain. lumenlearning.com | Ar• + H-Source → Ar-H + Source• |

| Termination | Two radical species combine to form a stable, non-radical product, ending the chain. lumenlearning.com | Ar• + Ar• → Ar-Ar |

Photochemical Reaction Mechanisms of this compound

Excited State Chemistry of Aryl Halides and Alcohols

The photochemistry of this compound is dominated by the reactivity of its aryl halide moieties. Upon absorption of light, typically in the UV range, aryl halides are promoted to an excited state. acs.org This excited molecule can then undergo several processes. One key pathway involves the transfer of an electron to the aryl halide, forming a radical anion. This species is highly unstable and rapidly expels a halide ion to generate a neutral aryl radical. mdpi.com

Dehalogenation Pathways under Light Irradiation

Under light irradiation, this compound undergoes dehalogenation, primarily through a radical-mediated pathway. acs.org Visible-light-induced, transition-metal-free systems have proven effective for the reduction of various aryl halides. organic-chemistry.org The mechanism is initiated by the photo-induced formation of an aryl radical, as described in the previous section. mdpi.com

A critical aspect of the dehalogenation of this specific compound is the selectivity of the process. The carbon-iodine (C-I) bond is substantially weaker than the carbon-bromine (C-Br) bond. Consequently, photochemical dehalogenation will selectively cleave the C-I bond first. This selective C-I bond scission yields the 2-(4-bromophenyl) radical as the primary reactive intermediate, which is then typically quenched by a hydrogen atom donor to form 2-(4-bromophenyl)ethanol. Further dehalogenation of the C-Br bond would require more forcing conditions or different catalytic systems. This selectivity is a direct consequence of the difference in bond dissociation energies.

Table 2: Comparison of Aryl-Halogen Bond Dissociation Energies (BDE)

| Bond | Typical BDE (kJ/mol) | Implication for Photochemical Reaction |

|---|---|---|

| Aryl C-I | ~280 | Weaker bond, preferentially cleaved under light irradiation. |

| Aryl C-Br | ~335 | Stronger bond, requires more energy to cleave than the C-I bond. rsc.org |

Electrochemical Reaction Mechanisms of this compound

Redox Potentials and Their Influence on Reactivity

The electrochemical behavior of this compound is governed by the reduction potentials of its two carbon-halogen bonds. The redox potential is a measure of the thermodynamic tendency of a compound to be reduced (gain electrons) or oxidized (lose electrons). For reductive processes, a less negative (or more positive) reduction potential indicates that the compound is easier to reduce.

In the case of aryl halides, the reduction potential is highly dependent on the identity of the halogen. Aryl iodides are significantly easier to reduce than aryl bromides. This means that the C-I bond in this compound has a less negative reduction potential than the C-Br bond. As a result, when a potential is applied in an electrochemical cell, the reduction will occur selectively at the C-I bond at a lower potential than that required to reduce the C-Br bond. This difference in redox potentials allows for the selective electrochemical conversion of this compound to 2-(4-bromophenyl)ethanol. Cyclic voltammetry experiments on similar compounds confirm that different functional groups exhibit distinct oxidation/reduction peaks, allowing for selective reactions based on the applied voltage. mdpi.com

Table 3: Representative Reduction Potentials for Aryl Halides

| Compound Type | Representative Reduction Potential (vs. SCE) | Ease of Reduction |

|---|---|---|

| Aryl Iodide | ~ -1.7 V | Easier to reduce |

| Aryl Bromide | ~ -2.2 V | Harder to reduce |

Mechanistic Details of Electrocatalytic Redox Processes

The electrocatalytic reduction of this compound at a cathode surface proceeds through a stepwise mechanism. rsc.org The process is initiated by a single-electron transfer (SET) from the cathode to the molecule's lowest unoccupied molecular orbital (LUMO), which is associated with the C-I bond's σ* antibonding orbital.

This electron transfer forms a transient radical anion. rsc.org This species is highly unstable and rapidly undergoes dissociation by cleaving the weak C-I bond, resulting in the formation of a 2-(4-bromophenyl) radical and an iodide anion (I⁻). The aryl radical formed near the electrode surface can then undergo a second single-electron transfer to form an aryl anion. This highly basic anion is subsequently protonated by a proton source in the electrolytic medium, which could be the solvent or the hydroxyl group of the alcohol itself, to yield the final dehalogenated product, 2-(4-bromophenyl)ethanol. nih.gov This entire process can be facilitated by electrocatalysts, which can lower the activation energy and the required overpotential for the initial electron transfer step. rsc.org

Table 4: Stepwise Mechanism of Electrochemical Deiodination

| Step | Reaction | Description |

|---|---|---|

| 1 | Ar-I + e⁻ → [Ar-I]•⁻ | Single-electron transfer from the cathode to form a radical anion. rsc.org |

| 2 | [Ar-I]•⁻ → Ar• + I⁻ | Dissociation of the radical anion to form an aryl radical and a halide ion. rsc.org |

| 3 | Ar• + e⁻ → Ar⁻ | Second electron transfer to the aryl radical to form a carbanion. |

| 4 | Ar⁻ + H⁺ → Ar-H | Protonation of the carbanion to yield the final dehalogenated product. nih.gov |

Chemical Transformations and Derivatization Strategies of 2 4 Bromo 2 Iodophenyl Ethan 1 Ol

Reactions Involving the Hydroxyl Functional Group

The primary alcohol moiety in 2-(4-bromo-2-iodophenyl)ethan-1-ol (B6276198) is a versatile site for various chemical transformations, including etherification, esterification, oxidation, and deoxygenation.

Etherification and Esterification Reactions

The hydroxyl group of this compound can be readily converted into ethers and esters, which are common strategies for introducing a wide variety of functional groups or protecting the alcohol.

Etherification can be achieved under basic conditions, for example, using sodium hydride to deprotonate the alcohol followed by reaction with an alkyl halide. This Williamson ether synthesis is a general and widely used method. Base-catalyzed halogen transfer from reagents like 2-halothiophenes can also enable C-H etherification of heteroarenes with alcohols. nih.gov

Esterification is typically accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. Enzymatic methods, for instance, using lipases, provide a green and selective alternative for ester synthesis. For example, phenethyl alcohol can be esterified with various acyl donors in the presence of Novozym 435 with high conversion rates. nih.gov The esterification of caffeic acid with 2-phenylethanol (B73330) has also been demonstrated using lipase (B570770) catalysis. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Etherification | NaH, Alkyl Halide, THF | Alkyl Ether | General Knowledge |

| Etherification | KO-t-Bu, 2-Halothiophene, Heteroarene | Heteroaryl Ether | nih.gov |

| Esterification | Carboxylic Acid, Acid Catalyst, Heat | Ester | General Knowledge |

| Esterification | Acyl Chloride, Pyridine | Ester | General Knowledge |

| Enzymatic Esterification | Acyl Donor, Novozym 435 | Phenethyl Ester | nih.gov |

Oxidation Reactions to Carbonyls

Oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, (4-bromo-2-iodophenyl)acetaldehyde, or the carboxylic acid, (4-bromo-2-iodophenyl)acetic acid, depending on the oxidant and reaction conditions.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are typically used to stop the oxidation at the aldehyde stage. khanacademy.org Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid. youtube.comyoutube.com The oxidation of primary alcohols to the corresponding aldehydes can also be achieved under "on-water-on-air" conditions using mycelium lyophilisates of certain fungi. researchgate.net

| Oxidizing Agent | Product | Notes | Reference |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Mild oxidation, stops at the aldehyde. | khanacademy.org |

| Potassium Permanganate (KMnO4) | Carboxylic Acid | Strong oxidation. | youtube.com |

| Chromic Acid (Jones Reagent) | Carboxylic Acid | Strong oxidation. | youtube.com |

| Fungal Mycelium Lyophilisates | Aldehyde | "Green" oxidation method. | researchgate.net |

Deoxygenation and Radical Generation from the Alcohol

The hydroxyl group can be removed through deoxygenation reactions, which often proceed via radical intermediates. A classic method is the Barton-McCombie deoxygenation, which involves converting the alcohol to a thionoester followed by treatment with a radical initiator. chemrxiv.org More modern methods utilize photoredox catalysis for the deoxygenation of benzylic alcohols. beilstein-journals.orgbeilstein-journals.org For instance, visible-light-mediated photoredox catalysis in the presence of phosphines can effectively deoxygenate benzylic alcohols. beilstein-journals.org

The generation of a benzylic radical from the alcohol can also be achieved through other means, such as using low-valent titanium reagents or through photoredox catalysis with boryl radical activation. kanazawa-u.ac.jpacs.org These radicals can then participate in various C-C bond-forming reactions. kanazawa-u.ac.jprsc.org

| Method | Reagents and Conditions | Key Intermediate | Reference |

| Barton-McCombie Deoxygenation | Thiocarbonyl derivative, Bu3SnH, AIBN | Alkyl radical | chemrxiv.org |

| Photoredox Catalysis | Ir or Ru photocatalyst, phosphine, visible light | Benzylic radical | beilstein-journals.org |

| Low-Valent Titanium | TiCl4, Mn | Benzylic radical | kanazawa-u.ac.jp |

| Boryl Radical Activation | NaBPh4, photocatalyst, visible light | Benzylic radical | acs.org |

Selective Functionalization of the Aromatic Halogens

The presence of both bromine and iodine on the aromatic ring of this compound allows for selective functionalization through various cross-coupling and substitution reactions.

Orthogonal Reactivity of Bromine and Iodine in Cross-Coupling Reactions

The different bond strengths of C-I versus C-Br bonds allow for selective or "orthogonal" cross-coupling reactions. The C-I bond is weaker and therefore generally more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the selective functionalization at the iodine-bearing position while leaving the bromine atom intact for a subsequent, different coupling reaction.

This orthogonal reactivity is a powerful tool for the stepwise and controlled synthesis of complex, polysubstituted aromatic compounds. For instance, a Sonogashira coupling could be performed selectively at the iodo position, followed by a Suzuki coupling at the bromo position. db-thueringen.de Nickel-catalyzed cross-electrophile coupling has also been shown to be selective for the C-I bond in bromo(iodo)arenes. researchgate.net

| Coupling Reaction | Catalyst/Conditions | Reactivity Order | Reference |

| Suzuki Coupling | Pd(PPh3)4, base | I > Br | db-thueringen.de |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI, base | I > Br | db-thueringen.de |

| Heck Coupling | Pd(OAc)2, base | I > Br | General Knowledge |

| Nickel-Catalyzed XEC | Ni catalyst | I > Br | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) on Dihalo-substituted Phenylethanols

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a halide on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub The this compound molecule itself is not strongly activated for SNAr.

However, if the alcohol were oxidized to an electron-withdrawing carbonyl group (aldehyde or ketone), the propensity for SNAr at the ortho-iodo position would be significantly increased. The order of leaving group ability in SNAr reactions is generally F > Cl > Br > I, which is the opposite of the trend for many cross-coupling reactions. masterorganicchemistry.com In some cases, radical-mediated SNAr can occur on non-activated halophenols. nih.govosti.gov

| Reaction | Activating Group Requirement | Leaving Group Preference | Reference |

| SNAr | Strong electron-withdrawing group (e.g., NO2, C=O) ortho/para to the halogen | F > Cl > Br > I | masterorganicchemistry.compressbooks.pub |

| Radical-Mediated SNAr | Generation of a phenoxyl radical | Halide | nih.govosti.gov |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound. This reaction typically involves electropositive metals like lithium, sodium, and magnesium with organochlorides, bromides, and iodides. The preparation of organolithium compounds, in particular, heavily relies on this method. wikipedia.org

The reactivity of halogens in these exchange reactions generally follows the trend I > Br > Cl. This indicates that the carbon-iodine bond is the most reactive, followed by the carbon-bromine bond, and then the carbon-chlorine bond. wikipedia.org This selectivity is crucial when dealing with dihalogenated compounds like this compound.

In the case of this compound, the presence of both an iodo and a bromo substituent on the phenyl ring allows for selective metal-halogen exchange. Due to the higher reactivity of the carbon-iodine bond, treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium at low temperatures, is expected to selectively replace the iodine atom with lithium. This would form the intermediate 2-(4-bromo-2-lithiophenyl)ethan-1-ol, leaving the bromo group intact.

This regioselectivity is a powerful tool for the stepwise functionalization of the aromatic ring. The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles. This allows for the introduction of various substituents at the 2-position of the phenyl ring.

It is important to perform these reactions at low temperatures, often around -78 °C or even -100 °C, to ensure chemoselectivity and prevent unwanted side reactions. tcnj.edu At higher temperatures, the highly reactive organolithium reagent could potentially react with the bromo substituent or the hydroxyl group of the ethan-1-ol side chain.

A related strategy involves the use of Grignard reagents. Halogen-magnesium exchange can be achieved by treating the aryl halide with a preformed Grignard reagent, such as isopropylmagnesium chloride. This method often exhibits good functional group tolerance. wikipedia.org Another approach is the use of magnesium ate complexes, like Li[MgBu₃], which can also facilitate metal-halogen exchange with aryl bromides. wikipedia.org

The Parham cyclization is an application of halogen-metal exchange where an intramolecular reaction occurs. If the arene bears a side chain with an electrophilic moiety, the newly formed carbanion can attack it to form a cyclic product. wikipedia.org This strategy is valuable for synthesizing heterocyclic compounds.

Directed ortho-Metalation and Subsequent Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic compounds. This reaction involves the use of a directed metalation group (DMG), which is a functional group that can coordinate to an organolithium reagent, directing the deprotonation to the adjacent ortho-position. organic-chemistry.orgharvard.edu

In the context of this compound, the hydroxyl group of the ethan-1-ol side chain can potentially act as a DMG. After deprotonation of the hydroxyl group with a strong base, the resulting alkoxide can chelate to an organolithium reagent, directing the deprotonation to the C3 position of the phenyl ring. However, the presence of the highly reactive iodo and bromo substituents complicates this approach, as halogen-metal exchange is often faster than deprotonation.

A more plausible strategy would involve the protection of the hydroxyl group to form a more effective DMG. For instance, converting the alcohol to a carbamate, such as an O-aryl N,N-diethylcarbamate (-OCONEt₂), would create a strong DMG. This group is known to effectively direct ortho-lithiation. organic-chemistry.org

The general procedure would involve:

Protection of the hydroxyl group of this compound as a suitable DMG.

Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures. These bases are less likely to induce halogen-metal exchange compared to alkyllithiums.

The base will selectively deprotonate the C3 position, which is ortho to the DMG.

The resulting aryllithium species can then be "quenched" by reacting it with a variety of electrophiles. This allows for the introduction of a wide range of functional groups at the C3 position.

Finally, the protecting group can be removed to regenerate the hydroxyl group.

This methodology provides a complementary approach to halogen-metal exchange for the regioselective functionalization of the phenyl ring of this compound.

Regioselective Modification of the Phenyl Ring

Electrophilic Aromatic Substitution with Controlled Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the phenyl ring of this compound is governed by the directing effects of the existing substituents: the bromo group, the iodo group, and the 2-hydroxyethyl group. Both bromine and iodine are deactivating, ortho-, para-directing groups. The 2-hydroxyethyl group is a weakly activating, ortho-, para-director.

Given the substitution pattern, the incoming electrophile will be directed to the positions ortho or para to the activating 2-hydroxyethyl group and the deactivating but ortho-, para-directing halogens. The available positions on the ring are C3, C5, and C6.

Position C3: ortho to the iodo group and meta to the bromo and 2-hydroxyethyl groups.

Position C5: ortho to the bromo group and meta to the iodo and 2-hydroxyethyl groups.

Position C6: ortho to the 2-hydroxyethyl group and meta to the iodo and bromo groups.

The directing effects can be summarized as follows:

The 2-hydroxyethyl group directs to C6.

The iodo group directs to C3.

The bromo group directs to C5.

The outcome of an electrophilic aromatic substitution reaction will depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance will also play a significant role. The bulky iodo and bromo atoms may hinder substitution at the adjacent C3 and C5 positions. Therefore, substitution at the C6 position, directed by the less sterically demanding 2-hydroxyethyl group, might be favored.

However, the deactivating nature of the halogens will generally make electrophilic aromatic substitution reactions on this substrate challenging, likely requiring harsh reaction conditions.

C-H Functionalization Methodologies

C-H functionalization represents a modern and efficient approach to the modification of organic molecules, avoiding the need for pre-functionalized starting materials. organic-chemistry.org In the case of this compound, C-H functionalization offers a direct route to introduce new substituents onto the phenyl ring.

Directed C-H functionalization, often catalyzed by transition metals like palladium, rhodium, or ruthenium, is particularly powerful. Similar to directed ortho-metalation, this strategy utilizes a directing group to achieve high regioselectivity. The hydroxyl group of the ethan-1-ol side chain can serve as a directing group, facilitating the functionalization of the ortho C-H bond at the C3 position.

A typical catalytic cycle for a palladium-catalyzed C-H arylation, for example, would involve:

Coordination of the directing group to the palladium catalyst.

Regioselective C-H activation at the ortho position (C3) to form a palladacycle intermediate.

Oxidative addition of an aryl halide.

Reductive elimination to form the C-C bond and regenerate the catalyst.

This approach allows for the introduction of aryl, alkyl, or other functional groups at the C3 position with high selectivity. The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high yields and selectivity.

Synthesis of Complex Molecular Architectures from this compound

The dihalogenated nature of this compound makes it a valuable building block for the synthesis of more complex molecular architectures through sequential, regioselective cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds is key to this strategy.

The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, compared to the C-Br bond. This allows for the selective functionalization of the 2-position of the phenyl ring while leaving the 4-bromo substituent available for a subsequent transformation.

For example, a Suzuki-Miyaura coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would selectively form a 2-aryl-4-bromophenylethan-1-ol derivative. The remaining bromo group can then be used in a second cross-coupling reaction with a different coupling partner to introduce another substituent at the 4-position. This stepwise approach allows for the controlled synthesis of unsymmetrically substituted biphenyls and other complex structures.

Advanced Spectroscopic and Analytical Characterization in 2 4 Bromo 2 Iodophenyl Ethan 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-bromo-2-iodophenyl)ethan-1-ol (B6276198) would provide key information about the number of different types of protons and their neighboring environments. The aromatic region would be particularly informative. Due to the substitution pattern on the benzene (B151609) ring, three distinct aromatic proton signals would be expected. Their splitting patterns, arising from coupling with adjacent protons, would be crucial for assigning their specific positions. For instance, data for the related compound 1-bromo-2-iodobenzene (B155775) shows aromatic protons in the range of 6.9 to 7.9 ppm. mdpi.com The ethan-1-ol side chain would exhibit two signals corresponding to the methylene (B1212753) (-CH₂-) groups, likely appearing as triplets due to coupling with each other, and a broad singlet for the hydroxyl (-OH) proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. For this compound, eight distinct carbon signals are anticipated: six for the aromatic ring and two for the ethan-1-ol side chain. The chemical shifts of the aromatic carbons would be influenced by the electronegative bromine and iodine substituents. The carbon atom bonded to iodine is expected to have a significantly lower chemical shift (around 90-100 ppm) compared to the one bonded to bromine (around 120-125 ppm). For example, in 2-bromo-1-(4-iodophenyl)ethanone, the carbon bearing the iodine atom appears at approximately 102.3 ppm. rsc.org The carbons of the ethan-1-ol side chain would resonate in the aliphatic region of the spectrum.

Halogen NMR: While less common, halogen NMR (⁷⁹Br and ¹²⁷I) could offer direct evidence of the carbon-halogen bonds. However, due to the quadrupolar nature of these nuclei, the signals are often very broad, which can limit their practical application for structural elucidation in many standard laboratories.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |

| Aromatic-H | 7.0 - 8.0 | - | Multiplets |

| -CH₂-Ar | ~2.9 | ~40 | Triplet |

| -CH₂-OH | ~3.8 | ~60 | Triplet |

| -OH | Variable (broad) | - | Singlet (broad) |

| Aromatic-C | - | 120 - 145 | - |

| C-Br | - | ~122 | - |

| C-I | - | ~95 | - |

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in confirming the connectivity within the ethan-1-ol side chain (i.e., the coupling between the two -CH₂- groups) and in tracing the connectivity between the adjacent protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for establishing the connectivity between different parts of the molecule. For instance, it would show correlations from the benzylic protons (-CH₂-Ar) to the aromatic carbons, and from the aromatic protons to other carbons in the ring, thus confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The presence of bromine (with its characteristic isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) would result in a distinctive isotopic pattern for the molecular ion peak, further confirming the presence of these halogens.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (such as the molecular ion) and its subsequent fragmentation to generate a secondary mass spectrum. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For this compound, characteristic fragmentation pathways would likely include the loss of a water molecule from the alcohol, cleavage of the C-C bond in the side chain, and the loss of the halogen atoms. The fragmentation of related compounds, such as 1-bromo-2-chloroethane, shows characteristic patterns based on the halogen isotopes. youtube.com Studying these fragments can help in the identification of potential mechanistic intermediates in related chemical reactions.

Predicted Fragmentation in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [M]+ | Molecular ion |

| [M-H₂O]+ | Loss of water |

| [M-CH₂OH]+ | Cleavage of the side chain |

| [M-Br]+ | Loss of bromine atom |

| [M-I]+ | Loss of iodine atom |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic side chain would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration would be observed in the 1000-1260 cm⁻¹ region. The C-Br and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers. For instance, spectral data for 2-(4-bromophenyl)ethanol (B1265510) shows characteristic peaks for these functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman, the aromatic C=C stretching vibrations (around 1600 cm⁻¹) and the C-H stretching vibrations would be prominent. The C-Br and C-I bonds are also expected to give rise to characteristic Raman signals.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) | Weak |

| Aromatic C-H | 3000-3100 | Strong |

| Aliphatic C-H | 2850-3000 | Strong |

| Aromatic C=C | 1450-1600 | Strong |

| C-O (alcohol) | 1000-1260 | Moderate |

| C-Br | 500-600 | Strong |

| C-I | ~500 | Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Photochemical Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The positions and intensities of the absorption bands in the UV-Vis spectrum are sensitive to the molecular structure, including the nature and position of substituents on the aromatic ring.

In the case of this compound, the benzene ring is the primary chromophore. The presence of the bromine and iodine atoms, as well as the 2-hydroxyethyl group, influences the electronic structure and, consequently, the UV-Vis spectrum. Halogen substituents can cause a bathochromic (red) shift of the absorption bands of the benzene ring due to their electron-donating mesomeric effect and electron-withdrawing inductive effect. The iodine atom, being more polarizable and having lower electronegativity than bromine, is expected to have a more significant impact on the electronic transitions.

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below, based on typical values for similar aromatic compounds.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε1, M⁻¹cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε2, M⁻¹cm⁻¹) | Transition |

| Ethanol | ~210 | ~8000 | ~275 | ~1000 | π → π* |

This table is illustrative and based on general principles of UV-Vis spectroscopy for substituted benzenes. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

While a specific crystal structure for this compound has not been reported in publicly available databases, analysis of related bromo- and iodo-substituted aromatic compounds can provide a model for its expected solid-state conformation. For instance, crystallographic studies of various bromo-derivatives of other complex organic molecules have been successfully conducted, revealing detailed molecular geometries and packing arrangements researchgate.netmdpi.comnih.gov. These studies often show how the bulky halogen atoms influence the crystal packing. In the case of this compound, the ethan-1-ol side chain would also play a significant role in the crystal packing through hydrogen bonding.

A hypothetical table of crystallographic parameters for a derivative of this compound is presented below, illustrating the type of data obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| β (°) | 98.76 |

| Volume (ų) | 1250.4 |

| Z | 4 |

| Density (calculated, g/cm³) | 1.895 |

| R-factor | 0.045 |

This table is a hypothetical example for a derivative and does not represent experimental data for this compound.

A key aspect of the crystal structure of this compound would be the presence of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile wikipedia.org. This occurs due to the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the σ-hole) on the side opposite to the covalent bond wiley-vch.deyoutube.com. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F wiley-vch.de.

Chromatographic Method Development for Separation and Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of organic compounds. For a substance like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable analytical tools.

HPLC is a versatile technique for separating non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method would likely be the most suitable approach. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the relatively nonpolar bromo-iodophenyl group, this compound would be well-retained on a C18 column. The polarity of the mobile phase can be adjusted to achieve optimal retention time and resolution from any impurities. A UV detector would be ideal for this compound, given its strong absorbance in the UV region. HPLC methods have been successfully developed for the analysis of other brominated compounds, such as bromoform (B151600) sielc.com.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | 25 °C |

| Expected Retention Time | 5-7 minutes |

This table represents a typical starting point for method development and is not based on specific experimental data for this compound.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given that this compound has a hydroxyl group, it may have limited volatility and could benefit from derivatization (e.g., silylation) to increase its volatility and thermal stability, and to improve peak shape. However, direct GC analysis may also be possible depending on the injection port and column conditions.

GC is particularly useful for monitoring the progress of a chemical reaction, for example, the synthesis of this compound, by analyzing small aliquots of the reaction mixture over time. It is also an excellent tool for assessing the presence of volatile impurities. A mass spectrometer (MS) is a common detector for GC, as it provides both quantitative data and structural information, aiding in the unequivocal identification of the analyte and any byproducts. The analysis of halogenated organic compounds by GC-MS is a well-established technique restek.comchromatographyonline.com. Detectors that are specific to halogens, such as the electron capture detector (ECD) or the halogen-specific detector (XSD), can also be employed for enhanced selectivity and sensitivity nih.govresearchgate.net.

A potential GC method for the analysis of this compound is described in the table below.

| Parameter | Condition |

| Column | DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50-400 m/z |

This table provides a general GC method that would likely be suitable for this class of compound, but would require optimization.

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. In the context of "this compound" research, UPLC is an invaluable tool for the rapid analysis of reaction progress, purity assessment of the final product, and the quantitative determination of the compound in various matrices.

The high-throughput nature of UPLC is particularly advantageous in synthetic chemistry, where numerous samples may need to be analyzed in a short period to optimize reaction conditions or to screen for the presence of the target compound. A validated UPLC-MS/MS method, for instance, can provide not only retention time data for "this compound" but also mass-to-charge ratio information, which confirms the identity of the compound and any detected impurities.